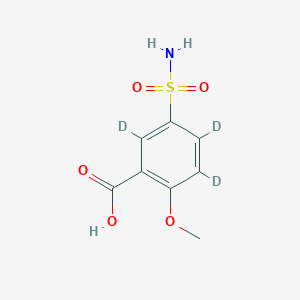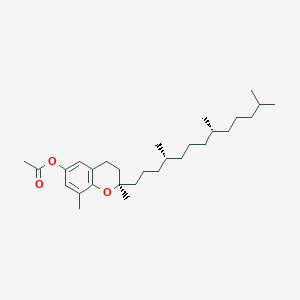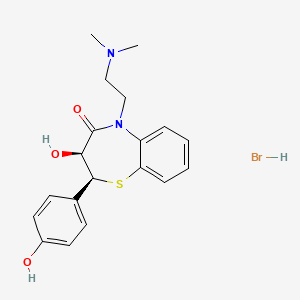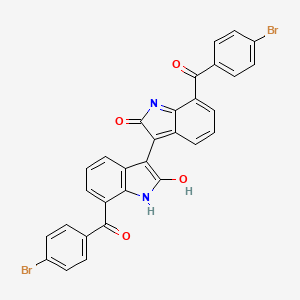
7,7'-Bis(4-bromobenzoyl) Isoindigo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7’-Bis(4-bromobenzoyl) Isoindigo is a bromobenzoyl derivative of Isoindigo. It is an electron acceptor unit used in organic electronic materials. The compound has a molecular formula of C30H16Br2N2O4 and a molecular weight of 628.267 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Bis(4-bromobenzoyl) Isoindigo typically involves the reaction of Isoindigo with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 7,7’-Bis(4-bromobenzoyl) Isoindigo are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions
7,7’-Bis(4-bromobenzoyl) Isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various applications.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be used in specific applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are derivatives of 7,7’-Bis(4-bromobenzoyl) Isoindigo with different functional groups replacing the bromine atoms.
Oxidation Reactions: The major products are oxidized forms of the compound with higher oxidation states.
Reduction Reactions: The major products are reduced forms of the compound with lower oxidation states.
科学研究应用
7,7’-Bis(4-bromobenzoyl) Isoindigo has a wide range of scientific research applications, including:
Chemistry: It is used as an electron acceptor in organic electronic materials, such as organic photovoltaics and organic field-effect transistors.
Biology: The compound is used in the study of biological systems due to its unique chemical properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 7,7’-Bis(4-bromobenzoyl) Isoindigo involves its ability to act as an electron acceptor. This property allows it to participate in various redox reactions, making it useful in organic electronic materials. The compound interacts with molecular targets and pathways involved in electron transfer processes, which are essential for its applications in organic electronics and other fields .
相似化合物的比较
Similar Compounds
Isoindigo: The parent compound of 7,7’-Bis(4-bromobenzoyl) Isoindigo, used in similar applications but with different chemical properties.
7,7’-Bis(4-chlorobenzoyl) Isoindigo: A similar compound with chlorine atoms instead of bromine, used in similar applications but with different reactivity.
7,7’-Bis(4-methylbenzoyl) Isoindigo: A similar compound with methyl groups instead of bromine, used in similar applications but with different electronic properties.
Uniqueness
7,7’-Bis(4-bromobenzoyl) Isoindigo is unique due to its bromine atoms, which provide distinct reactivity and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where these properties are advantageous .
属性
IUPAC Name |
7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUTQTTYUEFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)
![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
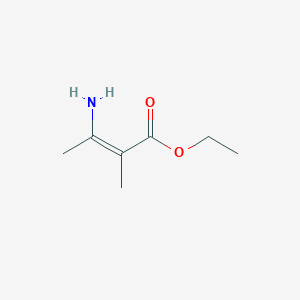
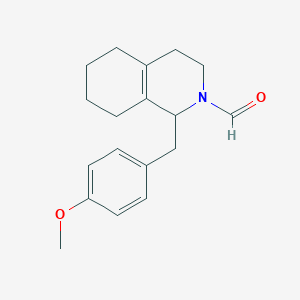


![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
